Desmedipham's Mechanism of Action on Photosystem II: An In-depth Technical Guide
Desmedipham's Mechanism of Action on Photosystem II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Desmedipham on Photosystem II (PSII). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the herbicide's interaction with its target, the methodologies used to study these interactions, and the quantitative parameters that define its efficacy.
Core Mechanism of Action
Desmedipham is a phenyl-carbamate herbicide that acts as a potent inhibitor of photosynthetic electron transport in Photosystem II.[1][2][3] Its primary target is the D1 protein, a core subunit of the PSII reaction center.[3][4] Specifically, Desmedipham binds to the QB binding niche on the D1 protein. This binding is competitive with the native plastoquinone (PQ), the mobile electron carrier that shuttles electrons from the primary quinone acceptor, QA, to the cytochrome b6f complex.
By occupying the QB binding site, Desmedipham effectively blocks the transfer of electrons from QA to QB. This interruption of the linear electron transport chain has two major consequences:
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Inhibition of Photosynthesis: The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for carbon dioxide fixation in the Calvin cycle.
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Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the over-reduction of the photosynthetic apparatus and the formation of highly reactive oxygen species, such as singlet oxygen and superoxide radicals. These ROS cause rapid photo-oxidative damage to cellular components, including lipids and proteins, leading to membrane leakage and ultimately, cell death. It is this rapid cellular damage, rather than starvation, that is the primary cause of plant death.
The following diagram illustrates the inhibitory action of Desmedipham on the photosystem II electron transport chain.
Caption: Desmedipham binds to the QB site on the D1 protein of PSII, blocking electron flow to plastoquinone.
Quantitative Data
| Herbicide/Mixture | Plant/System | Parameter | Value | Reference |
| Desmedipham + Phenmedipham + Ethofumesate | Chenopodium album | ED50 (Biomass) | Not specified | |
| Desmedipham + Phenmedipham + Ethofumesate | Solanum nigrum | ED90 (Biomass) | 316.60 g a.i. ha-1 | |
| Desmedipham + Phenmedipham | Beta vulgaris (Sugar beet) | Fv/Fm & Fvj | Decrease observed | |
| Desmedipham + Phenmedipham | Solanum nigrum (Black nightshade) | Fv/Fm & Fvj | Irreversible decrease | |
| Diuron | Pea thylakoids | IC50 (DPIP photoreduction) | 0.06 µM | |
| Atrazine | Pea thylakoids | IC50 (DPIP photoreduction) | 0.12 µM | |
| Bentazon | Pea thylakoids | IC50 (DPIP photoreduction) | 3.5 µM |
Note: ED50 and ED90 refer to the effective doses required to cause 50% and 90% reduction in biomass, respectively. Fv/Fm and Fvj are chlorophyll fluorescence parameters that reflect the quantum efficiency of PSII.
Experimental Protocols
The study of Desmedipham's effect on PSII involves a series of well-established experimental protocols. These include the isolation of photosynthetically active thylakoid membranes, and subsequent assays to measure the inhibition of electron transport and changes in chlorophyll fluorescence.
Isolation of Thylakoid Membranes from Pea (Pisum sativum)
This protocol is adapted from several sources to provide a comprehensive method for obtaining functional thylakoid membranes suitable for herbicide binding and electron transport assays.
Materials:
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Fresh pea seedlings (10-14 days old)
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Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% (w/v) BSA, 5 mM Ascorbic acid (add fresh).
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Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 10 mM NaF.
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Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl2, 10 mM NaF.
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Blender
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Miracloth or cheesecloth
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Refrigerated centrifuge
Procedure:
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Harvest fresh pea leaves and place them on ice.
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In a cold room or on ice, grind the leaves in ice-cold Grinding Buffer (P1) using a blender (3 x 10-second bursts).
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Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled beaker.
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Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
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Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).
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Centrifuge again at 5,000 x g for 10 minutes at 4°C.
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Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer (P3).
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Determine the chlorophyll concentration spectrophotometrically.
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Snap-freeze the thylakoid aliquots in liquid nitrogen and store at -80°C for future use.
The following diagram outlines the workflow for thylakoid membrane isolation.
Caption: A generalized workflow for the isolation of thylakoid membranes from pea leaves.
Measurement of PSII Electron Transport Inhibition (DPIP Photoreduction Assay)
This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP). The reduction of DPIP is monitored as a decrease in absorbance at 590-600 nm.
Materials:
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Isolated thylakoid membranes
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Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl2, 10 mM NaCl
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DPIP stock solution (1 mM)
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Desmedipham stock solutions in ethanol or DMSO at various concentrations
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Spectrophotometer
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Light source
Procedure:
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Prepare a reaction mixture containing Assay Buffer and isolated thylakoids (final chlorophyll concentration of 10-15 µg/mL).
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Add different concentrations of Desmedipham to the reaction mixtures. Include a control with no herbicide.
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Add DPIP to a final concentration of 50-100 µM.
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Equilibrate the samples in the dark for 2-5 minutes.
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Measure the initial absorbance at 590 nm.
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Illuminate the samples with a saturating light source.
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Record the decrease in absorbance at 590 nm over time (e.g., for 1-2 minutes).
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Calculate the rate of DPIP photoreduction for each Desmedipham concentration.
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Express the results as a percentage of the control rate and plot against the logarithm of the Desmedipham concentration to determine the IC50 value.
Chlorophyll a Fluorescence Measurement (OJIP Transient)
Chlorophyll fluorescence provides a rapid and non-invasive method to assess the effects of herbicides on PSII photochemistry. The OJIP transient is a polyphasic fluorescence rise that reflects the sequential reduction of the electron acceptors in PSII.
Materials:
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Intact leaves or isolated thylakoids
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Plant Efficiency Analyzer (PEA) or a similar fluorometer
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Leaf clips for dark adaptation
Procedure:
-
Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips.
-
Place the fluorometer probe over the dark-adapted leaf or on the cuvette containing the thylakoid suspension.
-
Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1 for 1 second).
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Record the fluorescence transient from the initial level (F0 or O-step) to the maximum level (Fm or P-step), including the intermediate steps J and I.
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Analyze the OJIP curve to extract various parameters, such as Fv/Fm (maximum quantum yield of PSII), and the relative variable fluorescence at the J-step (Vj), which is particularly sensitive to the blockage of electron transport between QA and QB.
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Repeat the measurements for plants treated with different concentrations of Desmedipham at various time points after treatment.
The following diagram illustrates the logical flow of analyzing Desmedipham's effect using chlorophyll fluorescence.
Caption: Experimental workflow for assessing PSII inhibition by Desmedipham using chlorophyll fluorescence.
Conclusion
Desmedipham is an effective herbicide that operates through a well-defined mechanism of action: the inhibition of photosystem II electron transport. By competitively binding to the QB site on the D1 protein, it disrupts the fundamental process of photosynthesis and induces lethal photo-oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the inhibitory effects of Desmedipham and other PSII-targeting compounds. Further research to determine the precise IC50 and Ki values for Desmedipham would provide a more complete quantitative picture of its interaction with the D1 protein.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [mdpi.com]
